Ciliobrevin D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ciliobrevin D is a small molecule inhibitor that specifically targets cytoplasmic dynein, a motor protein involved in various cellular processes such as organelle transport, cell division, and ciliary movement . It is a cell-permeable, reversible, and specific inhibitor of AAA+ ATPase motor cytoplasmic dynein . This compound has been widely used as a tool to study dynein function and its role in cellular activities .

准备方法

合成路线和反应条件: 西里布林 D 的合成涉及多个步骤,从市售的起始原料开始。. 反应条件通常涉及使用有机溶剂、催化剂和受控温度来获得所需的产物。

工业生产方法: 虽然西里布林 D 的具体工业生产方法没有得到广泛记录,但总体方法将涉及扩大实验室合成程序。 这将包括优化反应条件,使用更大的反应器,并通过重结晶和色谱等纯化技术确保最终产品的纯度和收率 .

化学反应分析

反应类型: 西里布林 D 经历各种化学反应,包括:

氧化: 西里布林 D 在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可用于修饰西里布林 D 上的官能团。

常用试剂和条件:

氧化: 常用氧化剂如高锰酸钾或过氧化氢可用。

还原: 常用还原剂如硼氢化钠或氢化铝锂。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生氧化衍生物,而取代反应可以产生多种取代的苯甲酰二氢喹唑啉酮化合物 .

科学研究应用

西里布林 D 在科学研究中具有众多应用,包括:

作用机制

相似化合物的比较

生物活性

Ciliobrevin D is a small molecule inhibitor specifically targeting the dynein motor protein, which plays a crucial role in various cellular processes, particularly in the transport of organelles within neurons. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, effects on axonal transport, and potential implications in neurodegenerative diseases.

This compound functions primarily as an inhibitor of dynein ATPase activity. It has been shown to disrupt both retrograde and anterograde transport of organelles such as mitochondria, lysosomes, and Golgi-derived vesicles in neuronal cells. The compound acts by competing with ATP for binding to dynein, effectively halting its motor function without affecting kinesin-mediated transport mechanisms .

Key Findings:

- Inhibition of Axonal Transport : this compound significantly reduces the motility of mitochondria and other organelles in axons. For instance, in embryonic chicken dorsal root ganglion neurons treated with 20 µM this compound, the percentage of motile mitochondria dropped from 40.8% to 13.6%, indicating a profound impact on organelle transport dynamics .

- Reversible Effects : The effects of this compound are reversible; upon removal of the compound, normal transport functions can be restored .

Effects on Neuronal Growth and Development

This compound not only affects organelle transport but also has implications for neuronal growth and branching. In studies involving nerve growth factor (NGF), this compound inhibited NGF-induced axonal filopodia formation and branching while not affecting growth cone expansion directly. This suggests that dynein activity is critical for certain aspects of axonal development .

Table 1: Summary of this compound Effects on Neuronal Function

| Function | Effect of this compound |

|---|---|

| Mitochondrial Transport | Inhibited (reduced motility) |

| Lysosomal Transport | Inhibited |

| Golgi-Derived Vesicle Transport | Inhibited |

| Axon Extension | Reversibly inhibited |

| NGF-Induced Branching | Prevented |

Implications in Neurodegenerative Diseases

The disruption of dynein-mediated transport mechanisms is implicated in several neurodegenerative diseases, including Alzheimer's and Huntington's disease. By inhibiting dynein function, this compound serves as a valuable tool for studying these conditions and understanding the role of axonal transport dysfunction in neuronal degeneration .

Case Studies

- Axonal Transport Dysfunction : Research utilizing this compound has demonstrated that impaired dynein function leads to significant disruptions in mitochondrial movement within neurons, contributing to cell death pathways observed in neurodegenerative models .

- Dynein's Role in Viral Replication : A study investigated the role of dynein in the intracellular trafficking of hepatitis C viral proteins using this compound. It was found that dynein is essential for the efficient replication and assembly of viral components, highlighting potential therapeutic avenues for antiviral strategies .

属性

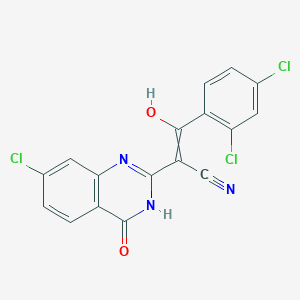

IUPAC Name |

2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJSIEVASHGLBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Ciliobrevin D?

A1: this compound functions by inhibiting the activity of cytoplasmic dynein 1, a microtubule motor protein. [, , , , , , , , ] It achieves this by disrupting the interaction between dynein and its cargo adaptor proteins. []

Q2: What are the downstream effects of this compound treatment in cells?

A2: As a dynein inhibitor, this compound disrupts various cellular processes dependent on dynein-mediated transport. Some observed effects include:

- Inhibition of organelle transport: Both retrograde and anterograde transport of mitochondria, lysosomes, and Golgi-derived vesicles are affected. [, ]

- Disruption of microtubule organization: Treatment can lead to a disorganized microtubule network in cells like Sertoli cells. []

- Impaired axon extension and branching: this compound can reversibly inhibit axon extension and interfere with nerve growth factor (NGF)-induced branching in neurons. []

- Defects in meiotic progression: In oocytes, dynein inhibition disrupts spindle assembly, chromosome alignment, and cortical granule arrangement, ultimately impacting meiotic progression. []

- Altered lysosome trafficking and autophagosome-lysosome fusion: this compound can impair lysosome movement and interaction with autophagosomes, potentially through its effect on dynein-mediated transport. [, ]

Q3: What is the role of dynein in axonal transport, and how does this compound help study this process?

A3: Dynein is the primary motor protein responsible for retrograde axonal transport, moving cargo towards the cell body. [, ] this compound, as a dynein inhibitor, allows researchers to investigate the specific contributions of dynein-mediated transport in axons by observing the consequences of its inhibition. For example, it has been used to study the role of dynein in:

- Cytoskeletal meshwork translocation during axonal elongation: Inhibiting dynein with this compound revealed its role in pushing the cytoskeletal meshwork forward, contributing to axon growth. []

- Maintaining the localization of MAP2 in developing neurons: Dynein, inhibited by this compound, was shown to be involved in the transport of the dendritic marker MAP2, highlighting its importance for neuronal morphology. []

Q4: How does this compound affect the Hedgehog signaling pathway?

A4: this compound treatment can affect the Hedgehog signaling pathway, which is crucial for various developmental and physiological processes. Research on epididymal epithelial cells demonstrated that this compound treatment led to a decrease in primary cilia length and a subsequent reduction in the expression of Hedgehog signaling target genes. [] This suggests that dynein activity is important for proper Hedgehog signaling, potentially by influencing cilia structure and function.

Q5: this compound appears to have applications in studying various diseases. Can you elaborate on some examples?

A5: Due to its ability to disrupt dynein function, this compound has emerged as a valuable tool in disease models, particularly those involving neurodegeneration, cancer, and other conditions where dynein-mediated transport is implicated:

- Neurological Disorders: Research suggests a potential link between impaired dynein function and neurodegenerative diseases. [, ] this compound's ability to inhibit dynein allows researchers to explore this link and investigate potential therapeutic strategies.

- Cancer: Studies utilize this compound to investigate the role of dynein in cancer cell migration and invasion, especially in confined environments. [] Understanding how this compound affects these processes could contribute to developing novel cancer therapies.

- Hypertension: Research has shown that this compound can improve β2-adrenoceptor-mediated vasodilatation in arteries from hypertensive rats, potentially by influencing the trafficking of ion channels involved in vascular tone. [] This highlights the potential of targeting dynein for therapeutic benefit in cardiovascular diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。